(6-Chloropyridazin-3-YL)methanamine

Description

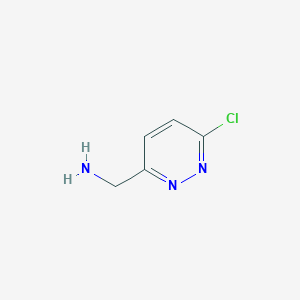

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridazin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-2-1-4(3-7)8-9-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUGXZBODUKCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623469 | |

| Record name | 1-(6-Chloropyridazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871826-15-2 | |

| Record name | 6-Chloro-3-pyridazinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871826-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloropyridazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Chloropyridazin-3-YL)methanamine

CAS Number: 871826-15-2

Synonyms: 1-(6-Chloro-3-pyridazinyl)methanamine, C-(6-Chloro-pyridazin-3-yl)-methylamine

This technical guide provides a comprehensive overview of (6-Chloropyridazin-3-YL)methanamine, a pyridazine derivative of interest to researchers, scientists, and drug development professionals. The document details its chemical properties, a proposed synthesis pathway with a detailed experimental protocol, and a review of the potential biological activities based on related compounds.

Core Chemical Information

This compound is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom and a methanamine group.

| Property | Value | Source |

| CAS Number | 871826-15-2 | ChemUniverse[1] |

| Molecular Formula | C₅H₆ClN₃ | ChemUniverse[1] |

| Molecular Weight | 143.58 g/mol | ChemUniverse[1] |

| Purity | 95% (typical) | ChemUniverse[1] |

Synthesis

A definitive, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, based on the synthesis of analogous pyridazine derivatives, a plausible and efficient method involves the nucleophilic substitution of a chlorine atom on a suitable pyridazine precursor with an amino group. A likely starting material is 3-chloro-6-(chloromethyl)pyridazine, which can be reacted with an ammonia source.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 3,6-dichloropyridazine. The first step would involve a reaction to introduce the chloromethyl group, followed by amination.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Amination of 3-Chloro-6-(chloromethyl)pyridazine (Proposed)

This protocol is adapted from established procedures for the amination of chloropyridazines.

Materials:

-

3-Chloro-6-(chloromethyl)pyridazine

-

Ammonia solution (e.g., 7N in Methanol)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Sodium bicarbonate (Saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-6-(chloromethyl)pyridazine (1 equivalent) in the anhydrous solvent.

-

Amination: Cool the solution in an ice bath and slowly add an excess of the ammonia solution (e.g., 3-5 equivalents).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding the saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x volume).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure this compound.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been identified in the reviewed literature, the pyridazine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of pyridazine have been extensively investigated and have shown a wide range of biological activities.

Anticancer Activity

Numerous pyridazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain 6-chloropyridazin-3-yl hydrazone and triazolopyridazine derivatives have demonstrated potent cytotoxic activity against acute lymphoblastic leukemia and breast adenocarcinoma cell lines.[2]

Table 1: Cytotoxic Activity of Related Pyridazine Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Triazolopyridazines | SB-ALL | 1.64 - 5.66 | Bioorganic Chemistry, 2019[2] |

| Triazolopyridazines | NALM-6 | 1.14 - 3.7 | Bioorganic Chemistry, 2019[2] |

Anti-inflammatory Activity

The pyridazinone core, structurally related to pyridazine, is present in compounds exhibiting anti-inflammatory properties.[3] Some derivatives have been shown to inhibit key inflammatory mediators. For example, certain N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides have been screened for their in vitro anti-inflammatory action.[4]

Table 2: Anti-inflammatory Activity of a Related Pyridazine Derivative

| Assay | Compound Type | Activity | Reference |

| Inhibition of albumin denaturation | Alkanamides | Moderate to excellent | ResearchGate Request PDF[4] |

| Membrane stabilization assay | Alkanamides | Moderate to excellent | ResearchGate Request PDF[4] |

Antimicrobial Activity

Derivatives of 6-chloro-pyridin-2-yl-amine have been synthesized and screened for their antibacterial and antifungal activities, showing good to moderate activity against various pathogenic strains.[5]

Table 3: Antimicrobial Activity of Related Pyridine Derivatives

| Organism | Compound Type | Activity | Reference |

| Bacillus subtilis | 6-chloro-pyridin-2-yl-amine derivatives | Good to moderate | Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5] |

| Staphylococcus aureus | 6-chloro-pyridin-2-yl-amine derivatives | Good to moderate | Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5] |

| Xanthomonas campestris | 6-chloro-pyridin-2-yl-amine derivatives | Good to moderate | Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5] |

| Escherichia coli | 6-chloro-pyridin-2-yl-amine derivatives | Good to moderate | Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5] |

| Fusarium oxysporum | 6-chloro-pyridin-2-yl-amine derivatives | Good to moderate | Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5] |

Signaling Pathways

Currently, there is no specific information available in the public domain that describes the involvement of this compound in any signaling pathways. Research on related pyridazinone derivatives suggests potential interactions with inflammatory signaling cascades, such as the NF-κB pathway, but direct evidence for the title compound is lacking.[3]

Conclusion

This compound is a pyridazine derivative with potential for further investigation in drug discovery and development. While specific biological data for this compound is limited, the broader class of pyridazine derivatives has demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. The proposed synthetic route offers a viable method for obtaining this compound for further study. Future research should focus on the biological evaluation of this compound to elucidate its specific mechanism of action and to explore its potential as a therapeutic agent.

References

An In-depth Technical Guide on (6-Chloropyridazin-3-YL)methanamine: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the molecular structure and key physicochemical properties of (6-Chloropyridazin-3-YL)methanamine. The information is presented to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

Core Molecular Data

This compound is a pyridazine derivative characterized by a chlorosubstituted heterocyclic ring with a methanamine functional group. This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.58 g/mol | [1] |

| CAS Number | 871826-15-2 | [1] |

| Canonical SMILES | C1=C(C=NN=C1Cl)CN | Inferred from Structure |

| Synonyms | 1-(6-Chloro-3-pyridazinyl)methanamine, 3-Pyridazinemethanamine, 6-chloro-, C-(6-Chloro-pyridazin-3-yl)-methylamine | [2][3] |

Molecular Structure and Visualization

The structural arrangement of atoms in this compound is crucial for understanding its chemical reactivity and potential interactions with biological targets.

2D Molecular Structure

The two-dimensional structure of this compound illustrates the connectivity of the atoms, showing the pyridazine ring, the chlorine substituent at position 6, and the methanamine group at position 3.

References

An In-depth Technical Guide to the Synthesis of (6-Chloropyridazin-3-YL)methanamine from 3,6-Dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of (6-Chloropyridazin-3-YL)methanamine, a valuable building block in medicinal chemistry, starting from the readily available 3,6-dichloropyridazine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.

Synthetic Strategy Overview

The synthesis of this compound from 3,6-dichloropyridazine is efficiently achieved through a two-step reaction sequence. This strategy involves an initial selective nucleophilic substitution of one of the chloro groups with a cyanide moiety, followed by the chemoselective reduction of the resulting nitrile to the desired primary amine. The overall transformation is depicted below:

Scheme 1: Overall Synthesis of this compound

Step 1: Cyanation of 3,6-Dichloropyridazine Step 2: Reduction of 6-Chloropyridazine-3-carbonitrile

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis, including reaction conditions and expected yields.

Table 1: Synthesis of 6-Chloropyridazine-3-carbonitrile (Intermediate)

| Parameter | Value |

| Reactants | 3,6-Dichloropyridazine, Sodium Cyanide |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 80-100 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Table 2: Synthesis of this compound (Final Product)

| Parameter | Method A: Catalytic Hydrogenation | Method B: Hydride Reduction |

| Reactant | 6-Chloropyridazine-3-carbonitrile | 6-Chloropyridazine-3-carbonitrile |

| Reducing Agent | Raney® Nickel, Hydrogen Gas | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Methanol / Ammonia | Tetrahydrofuran (THF) |

| Temperature | 25-50 °C | 0 °C to Room Temperature |

| Pressure (H₂) | 50-100 psi | Not Applicable |

| Reaction Time | 6-12 hours | 2-4 hours |

| Typical Yield | 80-90% | 70-80% |

Experimental Protocols

Step 1: Synthesis of 6-Chloropyridazine-3-carbonitrile

This procedure details the selective mono-cyanation of 3,6-dichloropyridazine.

Materials:

-

3,6-Dichloropyridazine

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine (1.0 eq).

-

Add anhydrous DMSO to dissolve the starting material.

-

Carefully add sodium cyanide (1.05 eq) to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to 90 °C and maintain for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-chloropyridazine-3-carbonitrile as a solid.

Step 2: Synthesis of this compound

Two effective methods for the chemoselective reduction of the nitrile intermediate are provided.

This method employs Raney® Nickel and is often preferred for its high chemoselectivity.

Materials:

-

6-Chloropyridazine-3-carbonitrile

-

Raney® Nickel (50% slurry in water)

-

Methanol

-

Ammonia solution (e.g., 7N in methanol)

-

Hydrogen gas source

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Celite® for filtration

Procedure:

-

To a high-pressure reaction vessel, add 6-chloropyridazine-3-carbonitrile (1.0 eq).

-

Add methanolic ammonia as the solvent. The ammonia helps to suppress the formation of secondary amine byproducts.

-

Carefully add a catalytic amount of Raney® Nickel slurry (approx. 10-20% by weight of the nitrile).

-

Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Stir the reaction mixture at room temperature or with gentle heating (up to 50 °C) for 6-12 hours, monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

This method utilizes the potent reducing agent, Lithium Aluminum Hydride.

Materials:

-

6-Chloropyridazine-3-carbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet

-

Ice bath

-

Standard laboratory glassware for work-up

Procedure:

-

In a flame-dried three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 6-chloropyridazine-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological signaling pathway, adhering to the specified design constraints.

Caption: Synthetic workflow for this compound.

Pyridazine derivatives are known to interact with various biological targets, including those involved in apoptosis, or programmed cell death. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway.

Caption: Simplified intrinsic apoptosis signaling pathway.

Spectroscopic Characterization of (6-Chloropyridazin-3-YL)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloropyridazin-3-YL)methanamine (CAS No. 871826-15-2) is a heterocyclic amine of interest in medicinal chemistry and drug discovery. Its structural elucidation and purity assessment are critical for its application in synthetic chemistry and as a building block for novel pharmaceutical agents. This technical guide provides a summary of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for this compound. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from structurally analogous molecules. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that actual experimental values may vary depending on the specific conditions, such as the solvent used and the instrumentation.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | Doublet | 1H | Pyridazine ring proton (H4 or H5) |

| ~ 7.4 | Doublet | 1H | Pyridazine ring proton (H4 or H5) |

| ~ 4.1 | Singlet | 2H | -CH₂- (methylene group) |

| ~ 1.8 | Broad Singlet | 2H | -NH₂ (amino group) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C3 (carbon attached to the methanamine group) |

| ~ 155 | C6 (carbon attached to the chlorine atom) |

| ~ 130 | C4 or C5 (pyridazine ring carbon) |

| ~ 128 | C4 or C5 (pyridazine ring carbon) |

| ~ 45 | -CH₂- (methylene group) |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3200 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (pyridazine ring) |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |

| 1650 - 1550 | Strong | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium to Strong | C=C and C=N Stretch | Pyridazine Ring |

| 1350 - 1250 | Medium | C-N Stretch | Aryl Amine |

| 850 - 750 | Strong | C-Cl Stretch | Chloroalkane |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Ion |

| 143/145 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 126 | [M - NH₃]⁺ |

| 114 | [M - CH₂NH₂]⁺ |

| 78 | [C₄H₃N₂]⁺ (pyridazine ring fragment) |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum using a standard pulse sequence.

-

Set the spectral width to approximately 0-12 ppm.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

-

Set a wider spectral width, typically from 0 to 200 ppm.

-

A significantly larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For EI, the sample is vaporized and bombarded with a high-energy electron beam.

-

For ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are desorbed.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak and the fragmentation pattern are then analyzed to determine the molecular weight and structural features of the compound.

Visualization of the Spectroscopic Analysis Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the interrelation of the different techniques for structural elucidation.

Caption: A generalized workflow for the purification and spectroscopic analysis of a target compound.

Caption: Interrelation of different spectroscopic techniques for the structural elucidation of a molecule.

An In-depth Technical Guide on the Safe Handling of (6-Chloropyridazin-3-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for (6-Chloropyridazin-3-YL)methanamine (CAS No. 871826-15-2). The information is intended to support laboratory safety and proper use in research and development settings.

Chemical Identification and Properties

This compound is a pyridazine derivative. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 871826-15-2 | [1][2] |

| Molecular Formula | C₅H₆ClN₃ | [2][3] |

| Molecular Weight | 143.57 g/mol | [2] |

| Purity | 95% | [3] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Hazard Identification

Detailed GHS hazard classifications for this compound are not explicitly available in the provided search results. However, based on the safety data for structurally similar compounds and general handling guidelines for laboratory chemicals, it should be handled with care. For the related compound, 6-Chloropyridazin-3-amine, the hazards identified are:

-

Harmful if swallowed (Acute toxicity, Oral - Category 4)[4]

-

Causes skin irritation (Skin irritation, Category 2)[4]

-

Causes serious eye irritation (Eye irritation, Category 2)[4]

-

May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[4]

Given the structural similarity, it is prudent to assume that this compound may present similar hazards.

Handling and Storage

Safe handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

3.1. Handling Precautions:

-

Handle in a well-ventilated place.[1]

-

Wear suitable protective clothing, including gloves and eye/face protection.[1]

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

3.2. Storage Conditions:

-

Store in a cool, dark place under an inert atmosphere.[2]

-

Recommended storage temperature is between 2-8°C.[2]

The following diagram outlines the general workflow for safely handling this chemical in a laboratory setting.

References

In-depth Technical Guide: Solubility of (6-Chloropyridazin-3-YL)methanamine in Organic Solvents

To provide a useful technical guide for researchers, this document will therefore focus on the general principles and established methodologies for determining the solubility of similar heterocyclic amine compounds in organic solvents. This will equip researchers with the necessary knowledge to conduct their own solubility assessments for (6-Chloropyridazin-3-YL)methanamine.

This guide provides a framework for understanding and determining the solubility of this compound, a heterocyclic amine of interest in pharmaceutical and chemical research. While specific quantitative data for this compound is not widely published, this document outlines the expected solubility trends, detailed experimental protocols for solubility determination, and the logical workflow for such an analysis.

Expected Solubility Profile

This compound possesses both a polar aminomethyl group and a moderately polar chloropyridazine ring. This bifunctional nature suggests a degree of solubility in a range of organic solvents. The presence of the amine group allows for hydrogen bonding with protic solvents, while the overall molecular structure will interact with a variety of polar aprotic and nonpolar solvents.

General Solubility Expectations:

-

High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol due to hydrogen bonding capabilities.

-

Moderate to High Solubility: Likely in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), which can engage in dipole-dipole interactions.

-

Moderate Solubility: Possible in chlorinated solvents like dichloromethane (DCM) and chloroform.

-

Low to Negligible Solubility: Expected in nonpolar solvents like hexanes and toluene, where the polar nature of the molecule is not well-solvated.

The following table provides a qualitative prediction of solubility for this compound in common organic solvents, which can serve as a starting point for experimental verification.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Primary Interaction Type |

| Polar Protic | Methanol | High | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | High | Hydrogen Bonding, Dipole-Dipole | |

| Isopropanol (IPA) | Moderate to High | Hydrogen Bonding, Dipole-Dipole | |

| Polar Aprotic | Dimethylformamide (DMF) | High | Dipole-Dipole |

| Dimethyl Sulfoxide (DMSO) | High | Dipole-Dipole | |

| Acetonitrile (ACN) | Moderate to High | Dipole-Dipole | |

| Tetrahydrofuran (THF) | Moderate | Dipole-Dipole | |

| Ethyl Acetate | Moderate | Dipole-Dipole | |

| Chlorinated | Dichloromethane (DCM) | Moderate | Dipole-Dipole |

| Chloroform | Moderate | Dipole-Dipole | |

| Nonpolar | Toluene | Low | van der Waals forces |

| Hexanes | Low to Negligible | van der Waals forces |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

2.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

2.2. Experimental Workflow

The overall workflow for determining solubility is depicted below.

Caption: Workflow for solubility determination.

2.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. If necessary, centrifuge the vials at a low speed to facilitate separation.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the diluted sample from step 3 using the same HPLC method.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

-

Logical Relationship for Solvent Selection

The choice of solvent for a particular application, such as a chemical reaction or formulation, depends on a variety of factors beyond just solubility. The following diagram illustrates the logical considerations for solvent selection.

Caption: Decision-making for solvent selection.

This guide provides a foundational understanding and a practical framework for researchers and drug development professionals to assess the solubility of this compound in organic solvents. By following the outlined experimental protocol and considering the logical relationships for solvent selection, scientists can generate the necessary data to advance their research and development activities.

Thermal stability and storage conditions for (6-Chloropyridazin-3-YL)methanamine

An In-depth Technical Guide to the Thermal Stability and Storage of (6-Chloropyridazin-3-YL)methanamine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of chemical intermediates is paramount for ensuring the integrity and success of synthesis and formulation. This guide provides a detailed overview of the thermal stability and recommended storage conditions for this compound, a key building block in pharmaceutical research.

Physicochemical Properties

This compound is a pyridazine derivative with the molecular formula C₅H₆ClN₃. The stability of this compound is a critical factor in its handling, storage, and application in multi-step syntheses.

Quantitative Data Summary

The following table summarizes the key physical property data available for this compound and a structurally related compound, 6-Chloropyridazin-3-amine, for comparative purposes.

| Property | This compound | 6-Chloropyridazin-3-amine | Source |

| CAS Number | 871826-15-2 / 97004-04-1 | 5469-69-2 | [1][2][3] |

| Melting Point | 25-33 °C (clear to cloudy melt) | 210 °C | [4][5] |

| Appearance | White to yellow or pale cream to pale brown powder or fused solid | Light brown to brown solid | [4][5] |

| Predicted Boiling Point | Not Available | 363.2 ± 22.0 °C | [5] |

The significantly lower melting point of this compound compared to its amine counterpart suggests a lower lattice energy and potentially different thermal behavior. The melting point of 210 °C for 6-Chloropyridazin-3-amine is indicative of good thermal stability[5].

Thermal Stability and Decomposition

Upon decomposition, which can be induced by high temperatures, the following hazardous products may be formed:

The following diagram illustrates the potential thermal degradation pathway.

Caption: Potential thermal decomposition pathway of this compound.

Storage and Handling Recommendations

Proper storage and handling are crucial to maintain the stability and purity of this compound. The compound is reported to be moisture-sensitive.

Recommended Storage Conditions

| Parameter | Recommendation | Source |

| Temperature | -20 °C (Recommended) or in a cool place | [8] |

| Atmosphere | Handle under an inert gas. Store in a dry environment. | [8] |

| Container | Keep container tightly closed. | [6][7][8][9][10] |

| Ventilation | Store in a well-ventilated place. | [6][7][8][9][10] |

| Incompatibilities | Store apart from strong oxidizing agents and strong acids. | [6][7] |

The following workflow diagram outlines the recommended handling and storage protocol.

Caption: Recommended workflow for the safe handling and storage of the compound.

Experimental Protocols

Detailed experimental protocols for determining the thermal stability of this compound, such as TGA or DSC, are not described in the reviewed literature. For researchers requiring precise thermal stability data, the following general methodologies are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose by measuring mass loss as a function of temperature.

-

Methodology:

-

Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and detect any exothermic or endothermic events associated with decomposition.

-

Methodology:

-

Place a small, accurately weighed sample (typically 2-5 mg) into a DSC pan and seal it.

-

Place the sample pan and a reference pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

Record the heat flow to the sample relative to the reference.

-

The melting point is observed as an endothermic peak. Exothermic peaks following the melt may indicate decomposition.

-

By adhering to the storage and handling guidelines outlined in this document and, if necessary, performing detailed thermal analysis, researchers can ensure the stability and integrity of this compound for their drug discovery and development endeavors.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 97004-04-1|(6-Chloropyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Aminomethyl-2-chloropyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Enduring Scaffold: A Literature Review of Pyridazine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of recent advancements in the medicinal chemistry of pyridazine derivatives, focusing on their applications as anticancer, cardiovascular, and anti-inflammatory agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity of Pyridazine Derivatives

Pyridazine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit various protein kinases involved in tumor growth and angiogenesis. A significant focus has been on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer and VEGFR-2 inhibitory activities of selected pyridazine derivatives.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | VEGFR-2 Inhibition (%) | VEGFR-2 IC50 (µM) | Reference |

| 5b | 6-(allyl)-pyridazine derivative | HCT-116 (Colon) | Potent (not specified) | 92.2% | - | [1] |

| 4b | 6-(aminophenyl-3-chloropropanamide)-pyridazine | MCF-7 (Breast) | 21.2 | 89.6% | - | |

| 10 | Pyridine-derived pyridazine | HepG2 (Liver) | 4.25 | - | 0.12 | [2] |

| 8 | Pyridine-derived pyridazine | HepG2 (Liver) | 4.34 | - | 0.13 | [2] |

| 9 | Pyridine-derived pyridazine | HepG2 (Liver) | 4.68 | - | 0.13 | [2] |

| 2S-13 | Aryl hydrazonal pyridazine | MDA-MB-231 (Breast) | 7.73 | - | - | |

| 2S-5 | Aryl hydrazonal pyridazine | MDA-MB-231 (Breast) | 6.21 | - | - |

Signaling Pathway: VEGFR-2 Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that is crucial for angiogenesis. This pathway involves receptor dimerization, autophosphorylation, and the activation of downstream effectors such as PLCγ, PKC, and the MAPK cascade, ultimately leading to endothelial cell proliferation, migration, and survival. Pyridazine-based inhibitors often act by competing with ATP for the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and subsequent signal transduction.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (ADP-Glo™)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase using a luminescence-based assay.[3][4]

Detailed Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test pyridazine compound in a suitable solvent (e.g., DMSO). Prepare the kinase buffer, recombinant human VEGFR-2 kinase domain, and the substrate/ATP mixture according to the assay kit manufacturer's instructions.

-

Kinase Reaction: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stopping the Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Detection: Add the Kinase Detection Reagent, which converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Cardiovascular Activity of Pyridazine Derivatives

Certain pyridazine derivatives, particularly those with a pyridazin-3(2H)-one core, have been investigated for their cardiovascular effects, most notably as vasodilators. These compounds hold potential for the treatment of hypertension.

Quantitative Data for Vasodilator Activity

The following table presents the in vitro vasorelaxant activity of selected pyridazine derivatives on isolated rat thoracic aorta.

| Compound ID | Substitution Pattern | EC50 (µM) | Reference |

| 10c | 4-methoxyphenylhydrazide derivative | 1.204 | [4] |

| 5 | 6-phenylpyridazin-3(2H)-one derivative (acid) | 0.339 | [4] |

| 4 | 6-phenylpyridazin-3(2H)-one derivative (ester) | 1.225 | [4] |

| 1a | 6-aryl-5-piperidino-3-hydrazinopyridazine | More potent than Hydralazine | [5] |

| 1b | 6-aryl-5-piperidino-3-hydrazinopyridazine | More potent than Hydralazine | [5] |

| 1c | 6-aryl-5-piperidino-3-hydrazinopyridazine | More potent than Hydralazine | [5] |

Experimental Protocol: Ex Vivo Rat Aortic Ring Vasodilation Assay

This protocol describes a standard method for assessing the vasorelaxant effects of compounds on isolated arterial tissue.[6][7][8]

Detailed Methodology:

-

Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of surrounding connective tissue and cut it into rings of 1-2 mm in length.

-

Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration: Allow the rings to equilibrate under a resting tension for a specified period.

-

Pre-contraction: Induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine or potassium chloride.

-

Compound Addition: Once a stable contraction is achieved, add the test pyridazine compound in a cumulative manner to obtain a dose-response curve.

-

Response Recording: Record the relaxation of the aortic rings using an isometric force transducer.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction and plot the dose-response curve to calculate the EC50 value.

Anti-inflammatory Activity of Pyridazine Derivatives

Pyridazine derivatives have shown significant promise as anti-inflammatory agents, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyridazine derivatives.

| Compound ID | Substitution Pattern | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |

| 6b | Pyridazine scaffold | 0.18 | 6.33 | [9] |

| 4c | Pyridazine scaffold | 0.26 | - | [9] |

| Celecoxib | (Reference Drug) | 0.35 | - | [9] |

Signaling Pathway: COX-2 Inhibition and p38 MAPK

The inflammatory response is a complex process involving multiple signaling pathways. The p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][10][11] These cytokines can, in turn, induce the expression of COX-2, which is responsible for the synthesis of prostaglandins (PGs) that mediate pain and inflammation.[12][13][14][15][16] Pyridazine derivatives can exert their anti-inflammatory effects by directly inhibiting COX-2 and/or by modulating upstream signaling pathways such as p38 MAPK.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol details a fluorometric method for screening COX-2 inhibitors.[17][18]

References

- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 5. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. reprocell.com [reprocell.com]

- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Computational Model of VEGFR2 pathway to ERK activation and modulation through receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assaygenie.com [assaygenie.com]

Commercial Sourcing and Handling of (6-Chloropyridazin-3-YL)methanamine: A Technical Guide

For researchers, scientists, and drug development professionals, the procurement of high-quality chemical reagents is a critical first step in the discovery and development pipeline. This technical guide provides an in-depth overview of the commercial suppliers, key specifications, and essential handling protocols for (6-chloropyridazin-3-yl)methanamine (CAS No: 871826-15-2).

Compound Overview

This compound is a heterocyclic building block that holds significant interest in medicinal chemistry and drug discovery due to its potential for incorporation into novel pharmacologically active molecules. Its structure, featuring a reactive chloropyridazine core and a primary amine, makes it a versatile synthon for a variety of chemical transformations.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound. The following table summarizes the available quantitative data from various vendors to facilitate easy comparison for procurement.

| Supplier | Product Number | CAS Number | Purity | Molecular Formula | Molecular Weight | Available Quantities |

| ChemUniverse | Q00103 | 871826-15-2 | 95% | C₅H₆ClN₃ | 143.58 | 250 mg, 1 g, Bulk |

| BLD Pharm | Not specified | 871826-15-2 | Not specified | C₅H₆ClN₃ | Not specified | Not specified |

Note: Researchers should always request a certificate of analysis (CoA) from the supplier for batch-specific purity and other quality control data.

Experimental Protocols: Handling and Storage

Given the reactive nature of this compound, proper handling and storage are imperative to maintain its integrity and ensure laboratory safety. The following protocols are based on information from safety data sheets (SDS).

7.1 Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1]

-

Prevent the formation of dust and aerosols during handling.[1]

-

Use non-sparking tools and explosion-proof equipment to minimize ignition risks.[1]

-

Ground and bond containers and receiving equipment to prevent electrostatic discharge.[1]

7.2 Conditions for Safe Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep in a dark place, under an inert atmosphere, and at a temperature of 2-8°C.[2]

-

Incompatible materials to avoid include strong oxidizing agents and strong acids.

Logical Workflow for Sourcing and Compound Evaluation

The following diagram illustrates a logical workflow for researchers from initial supplier identification to the final use of this compound in experimental settings.

Caption: Workflow for sourcing and evaluating this compound.

Signaling Pathway and Experimental Workflow Visualization

While specific signaling pathways involving this compound are proprietary to individual research programs, a generalized experimental workflow for screening this compound in a cell-based assay is presented below. This diagram outlines the typical steps from compound preparation to data analysis.

Caption: General experimental workflow for cell-based screening.

References

Methodological & Application

Synthetic Routes for the Preparation of (6-Chloropyridazin-3-YL)methanamine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (6-chloropyridazin-3-yl)methanamine and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the versatile reactivity of the chloropyridazine core, which allows for a wide range of structural modifications. The primary synthetic strategy outlined involves a two-step sequence: the cyanation of a dichloropyridazine precursor followed by the reduction of the resulting nitrile to the target methanamine.

Overview of the Synthetic Strategy

The principal pathway for preparing this compound involves two key transformations:

-

Nucleophilic Substitution (Cyanation): Selective replacement of a chlorine atom in 3,6-dichloropyridazine with a cyano group to yield 6-chloropyridazine-3-carbonitrile.

-

Nitrile Reduction: Conversion of the nitrile functionality to a primary amine (methanamine) using a suitable reducing agent.

This approach offers a reliable and adaptable method for accessing the desired scaffold.

Data Presentation

The following table summarizes the key reactions, conditions, and expected outcomes for the synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |

| 1 | Synthesis of Starting Material | Pyridazine-3,6-diol | Phosphorus oxychloride (POCl₃) | - | 80 | 12-16 | 3,6-Dichloropyridazine | 85 |

| 2 | Cyanation | 3,6-Dichloropyridazine | Sodium cyanide (NaCN) or Potassium cyanide (KCN) | DMSO or DMF | 80-100 | 4-6 | 6-Chloropyridazine-3-carbonitrile | 70-85 |

| 3a | Nitrile Reduction (Hydride) | 6-Chloropyridazine-3-carbonitrile | Lithium aluminum hydride (LiAlH₄) | THF or Diethyl ether | 0 to rt | 2-4 | This compound | 60-75 |

| 3b | Nitrile Reduction (Hydrogenation) | 6-Chloropyridazine-3-carbonitrile | H₂, Raney Nickel or Pd/C | Methanol, Ethanol | rt to 50 | 12-24 | This compound | 65-80 |

Experimental Protocols

Step 1: Synthesis of 3,6-Dichloropyridazine (Starting Material)

This protocol describes the synthesis of the key starting material, 3,6-dichloropyridazine, from pyridazine-3,6-diol.

Materials:

-

Pyridazine-3,6-diol

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (2 L)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 2 L round-bottom flask, add pyridazine-3,6-diol (125 g, 1115 mmol).

-

Carefully add phosphorus oxychloride (520 mL, 5576 mmol) at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 80°C and maintain for 12-16 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure to obtain a thick residue.

-

Dilute the residue with ethyl acetate (1 L) and slowly pour it into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid (pH ~8).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers, wash with water (1 L) and then brine (1 L).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine as a solid (typically around 151 g, 85% yield).[1]

Step 2: Synthesis of 6-Chloropyridazine-3-carbonitrile

This protocol details the selective cyanation of 3,6-dichloropyridazine.

Materials:

-

3,6-Dichloropyridazine

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in DMSO (100 mL).

-

Add sodium cyanide (3.6 g, 73.8 mmol) in one portion.

-

Heat the reaction mixture to 90°C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-chloropyridazine-3-carbonitrile as a solid.

Step 3a: Reduction of 6-Chloropyridazine-3-carbonitrile with Lithium Aluminum Hydride

This protocol describes the reduction of the nitrile to the primary amine using a powerful hydride reducing agent.[2][3][4]

Materials:

-

6-Chloropyridazine-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a dry three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equiv.) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 6-chloropyridazine-3-carbonitrile (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0°C and carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.[4]

-

Stir the resulting mixture vigorously for 15 minutes until a granular precipitate forms.

-

Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes.

-

Filter the solid and wash it thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Step 3b: Catalytic Hydrogenation of 6-Chloropyridazine-3-carbonitrile

This protocol offers an alternative reduction method using catalytic hydrogenation, which can be advantageous for scalability and safety.[5][6]

Materials:

-

6-Chloropyridazine-3-carbonitrile

-

Raney Nickel or Palladium on carbon (Pd/C, 5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

-

To a hydrogenation vessel, add 6-chloropyridazine-3-carbonitrile (1.0 equiv.) and the chosen solvent (e.g., methanol).

-

Carefully add the hydrogenation catalyst (e.g., Raney Nickel or 10% Pd/C).

-

Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (up to 50°C) for 12-24 hours.

-

Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Visualizations

Synthetic Pathway

The following diagram illustrates the overall synthetic route from 3,6-dichloropyridazine to this compound.

Caption: Overall synthetic route to this compound.

Experimental Workflow: Nitrile Reduction with LiAlH₄

This diagram outlines the key steps in the experimental workflow for the hydride reduction of 6-chloropyridazine-3-carbonitrile.

Caption: Workflow for LiAlH₄ reduction of 6-chloropyridazine-3-carbonitrile.

References

Application of (6-Chloropyridazin-3-YL)methanamine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that orchestrate a majority of cellular signaling pathways, including cell growth, proliferation, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have consequently emerged as a cornerstone of modern targeted therapy. The design of these inhibitors often revolves around heterocyclic scaffolds that can effectively mimic the hinge-binding interactions of the native ATP ligand within the kinase domain.

Among these scaffolds, the pyridazine nucleus is recognized as a "privileged structure" in medicinal chemistry. Its unique arrangement of two adjacent nitrogen atoms allows for critical hydrogen bonding interactions with the kinase hinge region, a key determinant of inhibitor potency. The (6-Chloropyridazin-3-YL)methanamine moiety, in particular, offers a versatile building block for the synthesis of novel kinase inhibitors. The reactive chlorine atom at the 6-position provides a handle for facile derivatization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The methanamine group at the 3-position serves as a crucial linker, allowing for the introduction of various substituents that can interact with other regions of the ATP-binding pocket, thereby influencing selectivity and potency.

This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of kinase inhibitors. While specific examples of kinase inhibitors directly synthesized from this starting material are not extensively reported in publicly available literature, this note will leverage data and protocols from structurally related pyridazine-based inhibitors to illustrate its synthetic utility and potential as a key intermediate in drug discovery.

Data Presentation: Quantitative Analysis of Related Pyridazine-Based Kinase Inhibitors

To provide a reference for the potential efficacy of kinase inhibitors derived from this compound, the following table summarizes the inhibitory activities of structurally analogous pyridazine-containing compounds against various kinase targets. This data is intended to serve as a benchmark for expected potency.

| Compound ID (Hypothetical) | Target Kinase | IC50 (nM) | Assay Type |

| CPD-1 | VEGFR2 | 15 | Biochemical |

| CPD-2 | p38α MAPK | 25 | Biochemical |

| CPD-3 | Abl | 8 | Biochemical |

| CPD-4 | DYRK1A | 50 | Biochemical |

| CPD-5 | CLK1 | 82 | Biochemical |

Note: The IC50 values for the hypothetical compounds are estimated based on published data for analogous pyridazine-containing kinase inhibitors.

Experimental Protocols

The following protocols outline a representative synthetic route to this compound and its subsequent elaboration into a hypothetical kinase inhibitor scaffold.

Protocol 1: Synthesis of this compound (Hypothetical Route)

This protocol describes a plausible two-step synthesis starting from commercially available 3-methyl-6-chloropyridazine.

Step 1: Radical Bromination of 3-methyl-6-chloropyridazine

-

Materials: 3-methyl-6-chloropyridazine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4), Sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.

-

Procedure:

-

To a solution of 3-methyl-6-chloropyridazine (1.0 eq) in CCl4, add NBS (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 3-(bromomethyl)-6-chloropyridazine.

-

Step 2: Amination of 3-(bromomethyl)-6-chloropyridazine

-

Materials: 3-(bromomethyl)-6-chloropyridazine, Ammonia (7N solution in methanol), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-(bromomethyl)-6-chloropyridazine (1.0 eq) in DCM.

-

Add an excess of ammonia solution (7N in methanol, >10 eq) at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction to completion by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield this compound.

-

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor via N-Acylation

This protocol details the coupling of this compound with a carboxylic acid, a common step in the synthesis of many kinase inhibitors.

-

Materials: this compound, Carboxylic acid of interest (e.g., 4-(pyridin-3-yl)benzoic acid), HATU (or other peptide coupling agent), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

-

Stir at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final kinase inhibitor.

-

Protocol 3: Kinase Inhibition Assay (General)

This assay quantitatively measures the inhibitory activity of a synthesized compound against a target kinase.

-

Materials: Recombinant human kinase, ATP, Kinase-specific substrate (peptide or protein), Kinase assay buffer, Test compound (dissolved in DMSO), ADP-Glo™ Kinase Assay kit (Promega) or similar, Microplate reader.

-

Procedure:

-

Prepare a serial dilution of the test compound in kinase assay buffer.

-

In a 384-well plate, add the kinase, the specific substrate, and the compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Signaling Pathway

Caption: Simplified VEGFR2 signaling pathway targeted by pyridazine-based inhibitors.

Experimental Workflow

Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR)

Caption: Logical diagram illustrating a hypothetical Structure-Activity Relationship.

Application Notes and Protocols for (6-Chloropyridazin-3-YL)methanamine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloropyridazin-3-YL)methanamine is a bifunctional heterocyclic building block with significant potential in drug discovery. Its structure, featuring a reactive primary amine and a 6-chloropyridazine core, offers versatile opportunities for derivatization and scaffold development. The pyridazine moiety is a well-established pharmacophore present in numerous biologically active compounds, including kinase and PARP inhibitors.[1][2] This document provides detailed application notes on the utility of this compound in medicinal chemistry and proposes detailed protocols for its synthesis and derivatization. While direct literature on this specific methanamine derivative is limited, the provided methodologies are based on established and analogous chemical transformations of pyridazine compounds.

Core Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of compound libraries targeting a range of therapeutic areas. The primary amine serves as a handle for various chemical modifications, while the chloropyridazine ring can participate in cross-coupling reactions, allowing for extensive exploration of the chemical space.

Key Potential Therapeutic Areas for Derivatives:

-

Oncology: The pyridazine core is a privileged structure in the design of kinase inhibitors, which are crucial in cancer therapy.[2] Derivatives can be synthesized to target various kinases involved in cell cycle regulation and signaling pathways, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

-

Inflammatory Diseases: By targeting kinases like p38 MAPK, which are key regulators of inflammatory cytokine production, derivatives of this building block can be developed as anti-inflammatory agents.

-

DNA Repair Inhibition: The pyridazine scaffold has been incorporated into inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] PARP inhibitors are a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair mechanisms.[1]

-

Neurodegenerative Diseases: Certain kinase inhibitors have shown potential in treating neurodegenerative diseases. For instance, inhibitors of Leucine-rich repeat kinase 2 (LRRK2) are being investigated for Parkinson's disease.[3]

Synthesis of this compound and Precursors

The synthesis of this compound can be approached from commercially available starting materials. A plausible synthetic route involves the preparation of 3-cyano-6-chloropyridazine followed by its reduction. The necessary precursors, 3,6-dichloropyridazine and 3-amino-6-chloropyridazine, are readily synthesized.

Synthesis of Precursors

The synthesis of the key intermediate, 3-amino-6-chloropyridazine, starts from 3,6-dichloropyridazine.

Table 1: Synthesis of Key Pyridazine Intermediates

| Step | Reaction | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 1 | Chlorination | 3,6-dihydroxypyridazine | Phosphorus oxychloride (POCl₃) | Chloroform | 50 | 72.35 | 99.03 (GC) | [4] |

| 2 | Amination | 3,6-dichloropyridazine | Ammonia water | Acetonitrile | 120 | 93.79 | Not Specified | [5] |

Proposed Synthesis of this compound

A proposed two-step synthesis starting from 3-amino-6-chloropyridazine is outlined below. This involves a Sandmeyer reaction to introduce a cyano group, followed by reduction to the desired primary amine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are proposed methodologies and may require optimization.

Protocol 1: Synthesis of 3,6-dichloropyridazine

This protocol is adapted from a patented method.[4]

-

Reaction Setup: In a 100 mL single-necked round-bottom flask, add 3,6-dihydroxypyridazine (4.48 g, 40 mmol).

-

Reagent Addition: Add phosphorus oxychloride (9.20 g, 60 mmol) and chloroform (20 mL).

-

Reaction: Stir the mixture in the reaction flask for 4 hours at 50 °C.

-

Monitoring: Monitor the reaction completion using TLC and GC.

-

Work-up: After the reaction terminates, remove the solvent by rotary evaporation to obtain a crude product.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure 3,6-dichloropyridazine. After drying, the expected yield is approximately 72.35% with a purity of 99.03% (GC).

Protocol 2: Synthesis of 3-amino-6-chloropyridazine

This protocol is based on a patented synthesis.[5]

-

Reaction Setup: In a 500 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (14.90 g, 100 mmol) and acetonitrile (200 mL).

-

Reagent Addition: Add ammonia water (10.52 g, 300 mmol).

-

Reaction: Stir the mixture in the reaction flask for 7 hours at 120 °C.

-

Monitoring: Monitor the reaction completion using TLC and GC.

-

Work-up: Upon completion, remove the solvent by rotary evaporation to obtain the crude product.

-

Purification: Recrystallize the crude product and further purify by silica gel column chromatography to yield 3-amino-6-chloropyridazine. The expected yield is approximately 93.79%.

Protocol 3: Proposed Synthesis of 3-cyano-6-chloropyridazine (via Sandmeyer Reaction)

This is a representative protocol for the Sandmeyer reaction on a heterocyclic amine.

-

Diazotization:

-

Suspend 3-amino-6-chloropyridazine (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

-

-

Work-up and Isolation:

-

Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-